molecular formula C19H30O2 B120663 Androst-5-ene-3beta,17beta-diol CAS No. 16895-59-3

Androst-5-ene-3beta,17beta-diol

Katalognummer: B120663
CAS-Nummer: 16895-59-3
Molekulargewicht: 290.4 g/mol
InChI-Schlüssel: QADHLRWLCPCEKT-KYQPOWKGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Androst-5-ene-3beta,17beta-diol (Adiol) is a C19 steroid derived from dehydroepiandrosterone (DHEA) and serves as a precursor to testosterone. It exhibits dual hormonal activity, interacting with both androgen receptors (AR) and estrogen receptors (ER). Its estrogenic properties are significant in breast cancer, where it stimulates cell proliferation at physiological concentrations (1–3 nM) without relying on aromatase-mediated conversion to estradiol (E2) . Adiol’s unique ligand-receptor conformation and resistance to antiandrogens like hydroxyflutamide challenge conventional androgen deprivation therapies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Androst-5-ene-3beta,17beta-diol can be synthesized from dehydroepiandrosterone (DHEA) through a reduction process. The reduction of the 17-keto group in DHEA by 17-hydroxysteroid dehydrogenases results in the formation of this compound . This process typically involves the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

Industrial Production Methods

Industrial production of this compound often involves the microbial transformation of sterols. Microorganisms such as Rhizopus nigricans and Mycobacterium species are used to convert sterols into this compound through a series of enzymatic reactions .

Analyse Chemischer Reaktionen

Oxidation Reactions

Adiol undergoes oxidation at specific positions, mediated by enzymatic activity:

Reaction TypeEnzyme InvolvedSubstrateProductBiological RelevanceReferences
3β-hydroxyl oxidation3β-hydroxysteroid dehydrogenase (3β-HSD)AdiolTestosteroneTestosterone biosynthesis pathway
17β-hydroxyl oxidation17β-hydroxysteroid dehydrogenase (17β-HSD)AdiolAndrostenedionePrecursor for estrogen synthesis
  • Key Finding : Oxidation of the 3β-hydroxyl group is the primary pathway for testosterone synthesis in humans, with 3β-HSD playing a rate-limiting role .

Reduction Reactions

Adiol is synthesized via reduction of dehydroepiandrosterone (DHEA):

Reaction TypeEnzyme InvolvedSubstrateProductConditionsReferences
17-keto reduction17β-HSDDHEAAdiolNADPH-dependent reaction in adrenal glands
  • Industrial Synthesis : Microbial transformations (e.g., Rhizopus nigricans) enable large-scale production via sterol substrates .

Back-Conversion Pathways

Adiol participates in reversible metabolic reactions within prostate cancer cells:

PathwayEnzymes/ConditionsSubstrateProductImplicationsReferences
Retro-conversion to DHEA3β-HSDAdiolDHEASustains intratumoral androgen synthesis
Direct conversion to DHT3β-HSD/5α-reductaseAdiolDihydrotestosterone (DHT)Castration-resistant prostate cancer
  • Research Insight : Abiraterone, a CYP17A1 inhibitor, blocks 3β-HSD activity, disrupting Adiol’s conversion to DHT .

Enzymatic Modulation of Reactivity

Adiol’s interactions with steroidogenic enzymes influence its pharmacological profile:

  • 3β-HSD Inhibition : Reduces Adiol’s conversion to testosterone, altering endocrine signaling .

  • 17β-HSD Activation : Enhances Adiol’s androgenic activity in prostate cancer models .

Pharmacological Modifications

Chemical derivatization alters Adiol’s stability and bioavailability:

ModificationReagent/ConditionsProductEffectReferences
3β-acetylationAcetic anhydride3β-acetoxy-androst-5-ene-17β-diolIncreased metabolic stability
17β-ethynylationEthynylating agents17α-ethynyl-AdiolPrevents 17β-hydroxyl oxidation

Key Research Findings

  • Androgen Receptor Activation : Adiol directly binds androgen receptors (AR) without metabolic conversion to testosterone, inducing AR target genes in prostate cancer cells .

  • Estrogenic Activity : Adiol exhibits weak binding to estrogen receptor beta (ERβ), with 7% of estradiol’s affinity at ERβ, influencing immune regulation .

Wissenschaftliche Forschungsanwendungen

Hormonal Regulation and Neuroprotective Effects

5-Androstenediol is recognized for its role as an endogenous selective estrogen receptor β (ERβ) agonist. Research indicates that it may have antidepressant and anxiolytic effects, particularly through its interaction with estrogen receptors in the brain. Studies have shown that this compound can influence the hypothalamic-pituitary-adrenal (HPA) axis, suggesting a regulatory role in stress responses and mood disorders .

Key Findings:

  • Neuroprotection: 5-Androstenediol has been implicated in neuroprotective mechanisms, potentially mitigating the effects of stress on the brain by binding to ERβ .
  • Antidepressant Effects: Animal studies suggest that administration of 5-androstenediol can reduce stress-induced elevations in corticosterone and adrenocorticotropic hormone (ACTH), indicating its potential as a treatment for stress-related disorders .

Cancer Research

The compound has also been investigated for its role in cancer biology. Specifically, it has been shown to stimulate growth in mammary tumors induced by carcinogens in rodent models. This suggests that 5-androstenediol may play a dual role in cancer promotion and prevention depending on the context of its use .

Cancer Applications:

  • Tumor Promotion: In studies involving DMBA-induced rat mammary tumors, both 5-androstenediol and androstenedione were found to stimulate tumor growth, highlighting the need for caution in therapeutic applications involving these compounds .
  • Potential Therapeutic Target: Given its hormonal activity, further research is warranted to explore how 5-androstenediol might be utilized in targeted therapies for hormone-sensitive cancers.

Bone Health and Osteoporosis Treatment

Another significant application of 5-androstenediol is its potential use in treating osteoporosis and menopausal symptoms. As a precursor to estrogens, it may help mitigate bone density loss associated with menopause and aging.

Clinical Applications:

  • Osteoporosis Treatment: Clinical studies indicate that 5-androstenediol may improve bone mineral density (BMD) in postmenopausal women when administered alongside other treatments .
  • Menopausal Symptoms Relief: The compound has been proposed as a therapeutic agent to alleviate menopausal symptoms due to its estrogenic activity, which could help balance hormonal levels during this transition .

Immunomodulatory Properties

Recent studies have highlighted the immunostimulatory effects of 5-androstenediol. It has shown promise as an adjunct therapy during radiopharmaceutical treatments, potentially enhancing immune responses against tumors while protecting normal tissues from radiation damage .

Immunological Insights:

  • Radioprotection: The compound's ability to act as a cytoprotector suggests it could be beneficial in clinical settings where radiation exposure is a concern, such as cancer therapy .
  • Immunostimulation: There is growing interest in developing new derivatives of 5-androstenediol with enhanced bioavailability for use as immunomodulators .

Wirkmechanismus

Androst-5-ene-3beta,17beta-diol exerts its effects through its weak androgenic and estrogenic activities. It binds to androgen and estrogen receptors, influencing various physiological processes. The compound is a direct metabolite of dehydroepiandrosterone (DHEA) and can be converted to testosterone through enzymatic reactions involving 17-hydroxysteroid dehydrogenases and 3-hydroxysteroid dehydrogenases . This conversion plays a significant role in maintaining hormonal balance and regulating various bodily functions.

Vergleich Mit ähnlichen Verbindungen

Adiol vs. DHEA and DHEAS

  • Receptor Binding : Adiol binds ER with higher affinity than DHEA or DHEA sulfate (DHEAS), directly competing with E2 for ERα (Kd = 11 nM) . DHEA and DHEAS require conversion to active metabolites for ER/AR activation.
  • Cell Proliferation : Adiol stimulates 3-fold proliferation in ZR-75-1 breast cancer cells at 2.5 nM (half-maximal effect), whereas DHEA and DHEAS achieve only 75% of this effect at 10 µM .
  • Clinical Relevance : Adiol’s plasma concentrations (1–3 nM) align with its mitogenic potency, making it physiologically relevant in breast cancer progression .

Adiol vs. Androstenedione (Δ4-dione)

  • Mechanism of Action: Androstenedione requires aromatase conversion to estrone (E1) or E2 to exert estrogenic effects, whereas Adiol acts directly via ER . In DMBA-induced rat mammary tumors, androstenedione’s stimulatory effect is blocked by aromatase inhibitors (e.g., aminoglutethimide), but Adiol’s activity remains unaffected .
  • Therapeutic Implications : Adiol’s aromatase independence suggests it may contribute to hormone-resistant cancers, complicating treatments targeting estrogen synthesis .

Adiol vs. Testosterone (T) and Dihydrotestosterone (DHT)

  • Receptor Activation : Adiol activates AR in prostate cancer cells but forms a distinct ligand-receptor complex compared to T or DHT. This conformational difference renders Adiol-resistant to antiandrogens like bicalutamide .
  • Biological Impact : T and DHT suppress ZR-75-1 breast cancer cell growth (-20%), whereas Adiol stimulates proliferation (+300%) .

Adiol vs. 5alpha-Androstane-3beta,17beta-diol (3beta-diol)

  • ER/AR Selectivity : Adiol binds both ER and AR, whereas 3beta-diol primarily interacts with ERβ and is a weak AR agonist .
  • Tissue Distribution : Adiol is abundant in mammary and prostate cancer cytosols, while 3beta-diol is more prevalent in benign tissues .

Data Tables

Table 1: Receptor Binding and Activity Profiles

Compound AR Activation ER Activation Aromatase-Dependent? Antiandrogen Resistance
Adiol Yes Yes No Yes (e.g., bicalutamide)
DHEA Weak Indirect Yes No
Androstenedione No Indirect Yes N/A
Testosterone Yes No No No
3beta-diol Weak ERβ No No

Table 2: Proliferative Effects in Cancer Models

Compound Breast Cancer (ZR-75-1) Prostate Cancer (DU145)
Adiol +300% AR activation
DHEA +75% Minimal
Androstenedione +250% Not studied
Testosterone -20% AR activation

Research Findings and Clinical Implications

  • Prostate Cancer : Adiol’s AR activation bypasses traditional androgen blockade, suggesting a role in castration-resistant prostate cancer (CRPC) .
  • Breast Cancer: Adiol’s estrogenic activity in ER+ tumors may explain recurrence in postmenopausal women with low E2 levels .
  • Therapeutic Resistance: Antiandrogens like Casodex® fail to inhibit Adiol-driven AR signaling, necessitating novel inhibitors targeting Adiol-specific pathways .

Biologische Aktivität

Androst-5-ene-3β,17β-diol, commonly referred to as Adiol, is a steroid hormone that plays a significant role in various biological processes. As a metabolite of dehydroepiandrosterone (DHEA) and a precursor to testosterone, its biological activity is of considerable interest in endocrinology and oncology. This article reviews the biological activity of Adiol, focusing on its interactions with hormone receptors, effects on cancer cells, and potential therapeutic applications.

Chemical Structure and Biochemistry

Adiol is characterized by its structure as a 5α-reduced and 17β-hydroxylated derivative of DHEA. It has the following chemical formula:

C19H30O2C_{19}H_{30}O_2

Adiol is known to have a lower androgenic activity compared to other steroids like testosterone and dihydrotestosterone (DHT). It exhibits selective binding to estrogen receptors (ERs) rather than androgen receptors (ARs), making it an interesting compound for research into hormone-related therapies.

Binding Affinity and Receptor Interactions

Adiol acts primarily as an agonist for estrogen receptor beta (ERβ), with a binding affinity approximately 3% of estradiol at ERα and 7% at ERβ. Importantly, it does not bind to the androgen receptor, distinguishing its role in endocrine signaling:

Receptor Binding Affinity
ERα~3% of estradiol
ERβ~7% of estradiol
ARNot bound

Adiol's activation of ERβ has been linked to antiproliferative effects in prostate cancer cells, suggesting a potential therapeutic role in managing hormone-sensitive cancers .

Anticancer Activity

Research indicates that Adiol can inhibit the growth of various cancer cell lines. In particular, it has shown effectiveness against MCF-7 breast cancer cells when estrogen receptors are blocked by estradiol. This suggests that Adiol may exert its effects through mechanisms independent of classical estrogen signaling pathways .

Case Studies

  • Prostate Cancer : A study demonstrated that Adiol could activate AR target genes in human prostate cancer cells. This finding challenges the traditional view that only testosterone and DHT are responsible for AR activation in these cells .
  • Breast Cancer : In vitro studies indicated that Adiol inhibited MCF-7 cell proliferation even in the presence of estradiol, highlighting its potential as an adjunct therapy in estrogen receptor-positive breast cancer .

Neuroprotective Effects

Emerging evidence suggests that Adiol may have neuroprotective properties. It has been shown to enhance neurogenesis and reduce apoptosis in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases . The mechanisms involve modulation of oxidative stress responses and inflammatory pathways.

Pharmacokinetics and Safety Profile

Clinical trials have assessed the safety and pharmacokinetics of Adiol derivatives. For instance, βAET (androst-5-ene-3β,7β,17β-triol) was evaluated for cholesterol-lowering effects and immune enhancement. Results indicated that βAET was well-tolerated with minimal adverse effects, suggesting that similar derivatives of Adiol could be developed for therapeutic use .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Adiol in biological matrices such as prostate tissue or serum?

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for detecting Adiol due to its low endogenous concentrations (e.g., ~1–10 ng/g in prostate tissue). Key steps include:

  • Sample preparation : Tissue homogenization in phosphate buffer, followed by liquid-liquid extraction with ethyl acetate .
  • Derivatization : Use of picolinic acid or dansyl chloride to enhance ionization efficiency for low-abundance steroids .
  • Validation : Ensure specificity (no cross-reactivity with Δ4-androstenediol or DHEA), linearity (1–100 ng/mL range), and recovery rates (>85%) .

Q. How is Adiol synthesized and derivatized for experimental use?

Adiol is synthesized from DHEA via enzymatic reduction (e.g., 17β-hydroxysteroid dehydrogenase). For functionalization:

  • Silylation : React Adiol with tert-butyldimethylsilyl chloride in DMF to protect the 3β-hydroxyl group, enabling selective oxidation of the 17β-position .
  • Oxidation : Use CrO3-pyridine complex to convert silylated Adiol into 3-silyloxy-androst-5-en-17-one, a precursor for further modifications .

Q. What is Adiol’s role in steroidogenesis and hormone regulation?

Adiol is an intermediate in the conversion of DHEA to testosterone. Unlike testosterone, it exhibits weak androgenic activity (EC50 ~100 nM for androgen receptor activation) but binds estrogen receptor-beta (ERβ) with higher affinity (Ki ~10 nM), suggesting dual hormonal roles .

Advanced Research Questions

Q. How does Adiol drive prostate cancer proliferation under androgen-deprivation therapy (ADT)?

Adiol bypasses ADT by activating androgen receptor (AR) splice variants (e.g., AR-V7) that lack ligand-binding domains. Key mechanisms:

  • Receptor cross-talk : Adiol induces AR/ERβ heterodimerization, promoting cell cycle genes (e.g., Cyclin D1) .
  • Metabolic persistence : Adiol levels remain detectable in prostate tissue post-ADT due to local DHEA conversion by 17β-HSD isoforms .

Q. What experimental models elucidate Adiol’s receptor interactions in hormone-dependent cancers?

  • Transcriptional assays : Use AR/ERβ reporter systems (e.g., PC-3 cells transfected with PSA-luciferase) to quantify Adiol-induced transactivation .
  • Competitive binding studies : Co-incubate Adiol with selective inhibitors (e.g., hydroxyflutamide) to assess receptor specificity. Adiol’s IC50 for AR displacement is ~5 μM, weaker than testosterone (~0.1 nM) .

Q. What challenges arise in distinguishing Adiol from structurally similar steroids in analytical workflows?

  • Isomeric interference : Δ4-androstenediol (C19H30O2, m/z 289.2) and Adiol (m/z 289.2) require high-resolution MS (Q-TOF) for differentiation via retention time (Adiol elutes at 8.2 min vs. 7.8 min for Δ4-diol) .
  • Matrix effects : Lipid-rich tissues (e.g., prostate) necessitate SPE cleanup to avoid ion suppression .

Q. How does Adiol modulate immune responses in preclinical models?

Adiol enhances Th1 cytokine production (e.g., IL-2) in murine splenocytes at 10–100 nM doses. However, its immunosuppressive effects at higher concentrations (>1 μM) complicate dose-response interpretations .

Q. What strategies detect Adiol misuse in doping studies?

Metabolic profiling via gas chromatography-MS identifies Adiol’s unique oxygenated metabolites (e.g., 3β,17β-diol-16-one) in urine. Anti-doping assays require Δ5/Δ4 steroid ratios to distinguish endogenous Adiol from exogenous administration .

Eigenschaften

CAS-Nummer

16895-59-3

Molekularformel

C19H30O2

Molekulargewicht

290.4 g/mol

IUPAC-Name

(3R,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-17,20-21H,4-11H2,1-2H3/t13-,14+,15+,16+,17+,18+,19+/m1/s1

InChI-Schlüssel

QADHLRWLCPCEKT-KYQPOWKGSA-N

SMILES

CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)O)C

Isomerische SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC=C4[C@@]3(CC[C@H](C4)O)C

Kanonische SMILES

CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)O)C

Synonyme

(3α,17β)-Androst-5-ene-3,17-diol;  3α,17β-Androst-5-enediol;  3α,17β-Dihydroxyandrost-5-ene;  Androst-5-enediol;  Androstenediol;  Hermaphrodiol;  NSC 12163;  Δ5-Androstene-3α,17β-diol;  Δ5-Androstenediol

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
Androst-5-ene-3beta,17beta-diol
5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
Androst-5-ene-3beta,17beta-diol
5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
Androst-5-ene-3beta,17beta-diol
5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
Androst-5-ene-3beta,17beta-diol
5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
Androst-5-ene-3beta,17beta-diol
5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
Androst-5-ene-3beta,17beta-diol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.